Cas no 2171878-09-2 (3-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanoyl}pyrrolidin-3-yl)propanoic acid)

3-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanoyl}pyrrolidin-3-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanoyl}pyrrolidin-3-yl)propanoic acid
- 3-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanoyl}pyrrolidin-3-yl)propanoic acid
- EN300-1484429
- 2171878-09-2
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- Inchi: 1S/C28H34N2O5/c1-2-19(15-26(31)30-14-13-20(17-30)11-12-27(32)33)16-29-28(34)35-18-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-10,19-20,25H,2,11-18H2,1H3,(H,29,34)(H,32,33)
- InChI Key: LWZNUUNYCBHEHG-UHFFFAOYSA-N
- SMILES: O=C(CC(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)CC)N1CCC(CCC(=O)O)C1
Computed Properties
- Exact Mass: 478.24677219g/mol
- Monoisotopic Mass: 478.24677219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 11
- Complexity: 721
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95.9Ų
- XLogP3: 3.9
3-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanoyl}pyrrolidin-3-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1484429-0.05g |
3-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanoyl}pyrrolidin-3-yl)propanoic acid |
2171878-09-2 | 0.05g |
$2829.0 | 2023-06-06 | ||
Enamine | EN300-1484429-250mg |
3-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanoyl}pyrrolidin-3-yl)propanoic acid |
2171878-09-2 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1484429-10000mg |
3-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanoyl}pyrrolidin-3-yl)propanoic acid |
2171878-09-2 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1484429-0.5g |
3-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanoyl}pyrrolidin-3-yl)propanoic acid |
2171878-09-2 | 0.5g |
$3233.0 | 2023-06-06 | ||
Enamine | EN300-1484429-1.0g |
3-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanoyl}pyrrolidin-3-yl)propanoic acid |
2171878-09-2 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1484429-100mg |
3-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanoyl}pyrrolidin-3-yl)propanoic acid |
2171878-09-2 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1484429-50mg |
3-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanoyl}pyrrolidin-3-yl)propanoic acid |
2171878-09-2 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1484429-2500mg |
3-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanoyl}pyrrolidin-3-yl)propanoic acid |
2171878-09-2 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1484429-500mg |
3-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanoyl}pyrrolidin-3-yl)propanoic acid |
2171878-09-2 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1484429-10.0g |
3-(1-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pentanoyl}pyrrolidin-3-yl)propanoic acid |
2171878-09-2 | 10g |
$14487.0 | 2023-06-06 |
3-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanoyl}pyrrolidin-3-yl)propanoic acid Related Literature
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
Additional information on 3-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanoyl}pyrrolidin-3-yl)propanoic acid
3-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanoyl}pyrrolidin-3-yl)propanoic acid
The compound 3-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanoyl}pyrrolidin-3-yl)propanoic acid, with the CAS number 2171878-09-2, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its intricate structure, which includes a pyrrolidine ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a propanoic acid moiety. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and chemical synthesis.
Recent studies have highlighted the importance of Fmoc groups in peptide synthesis, where they are commonly used as protecting groups for amino acids. The Fmoc group in this compound plays a crucial role in stabilizing the molecule during synthesis and ensures the proper folding of the peptide backbone. This stability is particularly important in the context of drug delivery systems, where maintaining the integrity of the molecule is essential for its efficacy.
The pyrrolidine ring in the structure contributes to the molecule's rigidity and hydrophobicity, which are critical properties for enhancing bioavailability and targeting specific biological pathways. Research has shown that molecules with similar structural features have demonstrated promising results in inhibiting certain enzymes and receptors, making them potential candidates for therapeutic interventions.
The propanoic acid moiety at the terminus of the molecule adds to its versatility by providing a site for further functionalization. This feature allows chemists to modify the compound to suit specific biological targets or to improve its pharmacokinetic properties. For instance, recent advancements in click chemistry have enabled researchers to attach various bioactive groups to this moiety, thereby expanding the compound's utility in drug discovery.
In terms of synthesis, this compound is typically prepared through a multi-step process involving peptide coupling reactions and protection/deprotection strategies. The use of Fmoc chemistry ensures high yields and excellent control over the stereochemistry of the product. Modern techniques such as microwave-assisted synthesis and automated peptide synthesizers have further streamlined the production process, making it more efficient and scalable.
From a pharmacological perspective, this compound has shown potential as a lead molecule for developing drugs targeting various diseases, including cancer and neurodegenerative disorders. Its ability to modulate key signaling pathways makes it an attractive candidate for further preclinical studies. Recent research has also explored its role as a scaffold for creating bioconjugates, which can enhance drug delivery and reduce off-target effects.
In conclusion, 3-(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanoyl}pyrrolidin-3-yl)propanoic acid represents a significant advancement in organic chemistry due to its unique structure and versatile functional groups. Its applications span from peptide synthesis to drug discovery, and ongoing research continues to uncover new opportunities for its use in therapeutic development.
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